molecular formula C11H10N2O B8618309 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene-8-carbaldehyde

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene-8-carbaldehyde

Cat. No.: B8618309
M. Wt: 186.21 g/mol
InChI Key: IKQBALAQWYVZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene-8-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-5-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-9-8-6-12-4-3-11(8)13-5-1-2-10(9)13/h3-4,6-7H,1-2,5H2

InChI Key

IKQBALAQWYVZBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2C1)C=CN=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethylformamide (0.3 ml) was added phosphorus oxychloride (0.33 ml) dropwise at 0° C. The mixture was allowed to stir for 10 min at room temperature. A solution of 2,3-dihydro-1H-3a,6-diaza-cyclopenta[a]indene (0.10 g 0.63 mMol) in 0.1 ml dimethylformamide was added and the mixture was stirred at room temperature for 3 h. The reaction was quenched with ice (ca 5 g) and the pH was adjusted to 9 by addition of 28% sodium hydroxide. The mixture was heated to reflux for 10 min. cooled to room temperature and extracted with ethyl acetate(3×5 ml) The combined organic extracts were dried with sodium sulfate and evaporated to dryness to yield the title compound (0.115 g, 97% Th). For analytical purposes a sample was recrystallised from ethyl acetate to afford slightly yellow crystals. mp 150-151° C. Found C, 70.94; H, 5.56; N, 14.97%; C11H10N2O requires C, 70.95; H, 5.41; N. 15.04%
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
97%

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